2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid
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Overview
Description
“2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid” is a chemical compound with the CAS number 796083-83-5 . It has a molecular weight of 362.40 and a molecular formula of C17H18N2O5S .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound aren’t fully detailed in the available resources. It’s known that the compound has a molecular weight of 362.40 , but other properties like boiling point and storage conditions aren’t specified .Scientific Research Applications
Dehydropeptide Derivatives Synthesis
The compound 2-{[4-(2,4-Dimethylbenzenesulfonamido)phenyl]formamido}acetic acid has been explored in the synthesis of dehydropeptide derivatives. Research by Mateja Aljaẑ-Roẑiĉ, J. Svete, and B. Stanovnik (1995) demonstrated that 2-Phenyl-4-heteroarylaminomethylene-5(4H)-oxazolones, prepared from N,N-dimethyl-N'-heteroarylformamidines and hippuric acid in acetic anhydride, react with amino acids to produce dehydropeptide derivatives. This pathway highlights the application of the compound in peptide synthesis, offering a method to create novel peptide analogs with potential biological activities (Aljaẑ-Roẑiĉ et al., 1995).
Electronic Transitions in Carbonyl and Carboxyl Compounds
Investigations by E. E. Barnes and W. Simpson (1963) into the electronic transitions for carbonyl and carboxyl in the vacuum ultraviolet have provided insights into the behavior of compounds containing these functional groups, including this compound. Their study elucidated the structured bands and transitions such as π→π* in compounds with carboxyl groups, offering a foundational understanding of the electronic properties of these molecules, which is essential for various applications in material science and spectroscopy (Barnes & Simpson, 1963).
Novel Pyrazino and Benzimidazole Derivatives
M. Ghandi, N. Zarezadeh, and Abuzar Taheri (2010) reported the synthesis of novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides using 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid as a bifunctional formyl-acid. This process underscores the use of this compound derivatives in generating unique compounds with potential for biological and chemical applications, showcasing the versatility of this chemical structure in organic synthesis (Ghandi et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-[[4-[(2,4-dimethylphenyl)sulfonylamino]benzoyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-11-3-8-15(12(2)9-11)25(23,24)19-14-6-4-13(5-7-14)17(22)18-10-16(20)21/h3-9,19H,10H2,1-2H3,(H,18,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQLVEKZXBMGZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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